3,5-Difluorophenylboronic acid

Acidity Constants Lewis Acidity Transmetalation Kinetics

Boronic acid substitution patterns critically influence reaction outcomes-generic analogs risk protodeboronation and yield loss. 3,5-Difluorophenylboronic acid (CAS 156545-07-2) delivers consistent Suzuki-Miyaura performance for demanding fluorinated biaryl construction. • Meta-difluoro geometry tuned for optimal transmetalation kinetics, minimizing protodeboronation side reactions. • Validated in pharmaceutical synthesis: key building block for honokiol analog angiogenesis inhibitors and glucokinase activators. • Proven industrial utility: enables precise dielectric anisotropy control in TFT-LCD liquid crystals. • Reliably sourced with full QA documentation.

Molecular Formula C6H5BF2O2
Molecular Weight 157.91 g/mol
CAS No. 156545-07-2
Cat. No. B125883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluorophenylboronic acid
CAS156545-07-2
Molecular FormulaC6H5BF2O2
Molecular Weight157.91 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)F)F)(O)O
InChIInChI=1S/C6H5BF2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
InChIKeyQWQBQRYFWNIDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluorophenylboronic Acid: Meta-Difluorinated Building Block


(3,5-Difluorophenyl)boronic acid (CAS 156545-07-2) is a meta-difluorinated arylboronic acid building block. It is widely used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct fluorinated biaryl architectures, which are critical in pharmaceuticals, agrochemicals, and liquid crystal materials . The compound's specific substitution pattern (fluorine atoms at the 3- and 5-positions of the phenyl ring) creates a distinct electronic environment that differentiates its reactivity profile from its mono-fluorinated and ortho/para-difluorinated analogs [1].

Why Generic Boronic Acids Fall Short: 3,5-Difluorophenylboronic Acid


In scientific procurement, boronic acids are not interchangeable commodities. The substitution pattern and number of fluorine atoms on the phenyl ring directly modulate the boronic acid's Lewis acidity (pKa), hydrolytic stability, and transmetalation kinetics in cross-coupling reactions [1]. While a generic mono-fluorinated or alternative difluorinated phenylboronic acid might appear similar, it will exhibit a different pKa value and a different propensity for protodeboronation under basic conditions [1]. This leads to non-transferable reaction yields, different impurity profiles, and, in medicinal chemistry applications, altered physicochemical properties (lipophilicity, metabolic stability) of the final biaryl product [2]. Therefore, substituting (3,5-difluorophenyl)boronic acid with a cheaper or more readily available analog without rigorous re-optimization introduces significant risk of synthetic failure or compromised downstream performance.

3,5-Difluorophenylboronic Acid Performance Evidence


pKa Comparison: vs Phenylboronic Acid

The introduction of fluorine atoms into the phenyl ring enhances the Lewis acidity of boronic acids, which is crucial for the transmetalation step in Suzuki-Miyaura reactions [1]. The predicted pKa of (3,5-difluorophenyl)boronic acid is 6.46 , making it more acidic than unsubstituted phenylboronic acid (pKa 8.8) [2] and less acidic than more highly fluorinated analogs like 2,3,4,6-tetrafluorophenylboronic acid (pKa 6.17) [1]. This intermediate acidity provides a balance of reactivity and stability.

Acidity Constants Lewis Acidity Transmetalation Kinetics

Hydrolytic Stability vs Ortho-Difluorinated Analogs

A comprehensive study of all fluoro-substituted phenylboronic acid isomers found that compounds with two fluorine atoms at the ortho positions (e.g., 2,6-difluorophenylboronic acid) are the least stable and most prone to hydrodeboronation [1]. (3,5-Difluorophenyl)boronic acid, with its meta-substitution pattern, avoids this ortho-induced destabilization. While specific quantitative decomposition rates for the 3,5-isomer were not tabulated, the study concluded that there is no simple correlation between pKa and decomposition rate, and the observed stability issues are primarily associated with the ortho-substitution pattern [1].

Hydrolytic Stability Protodeboronation Boronic Acid Isomers

Honokiol Analogs as Angiogenesis Inhibitors

(3,5-Difluorophenyl)boronic acid is a key reactant specifically designated for the synthesis of honokiol analogs that function as angiogenesis inhibitors . This represents a defined, high-value application that may not be efficiently replicated with other fluorinated phenylboronic acids. The specific 3,5-difluoro substitution pattern is likely crucial for optimizing the target analog's interaction with its biological target, influencing both binding affinity and metabolic stability .

Medicinal Chemistry Angiogenesis Inhibition Honokiol Derivatives

3,5-Difluorophenylboronic Acid Application Scenarios


Fluorinated Biaryl Liquid Crystal Precursors

(3,5-Difluorophenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biphenyl derivatives, which are fundamental building blocks for liquid crystals used in thin-film transistor liquid crystal displays (TFT-LCDS) [1]. The meta-difluoro substitution pattern on the biphenyl core is crucial for modulating physical properties such as melting point, viscosity, and dielectric anisotropy [1]. Its high reactivity and stability profile [2] make it a reliable precursor for this demanding industrial application.

Honokiol-Based Angiogenesis Inhibitors

This compound is a designated reactant in the synthesis of honokiol analogs being investigated as angiogenesis inhibitors . The 3,5-difluoro substitution pattern on the phenyl ring is critical for achieving the desired biological activity and pharmacokinetic properties of these drug candidates. Using alternative boronic acids in this specific synthetic pathway would result in a different compound, potentially with altered or diminished biological activity.

Novel Spirocyclic Therapeutics

(3,5-Difluorophenyl)boronic acid has been successfully employed in the synthesis of a new spirocyclic derivative (4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride) via Suzuki coupling, achieving a 44% isolated yield [3]. This demonstrates its utility in constructing complex, biologically relevant molecular scaffolds. The specific difluoro substitution contributes to the unique structural and electronic properties of the final spirocyclic compound.

Glucokinase Activators for Type 2 Diabetes

This boronic acid is utilized as a key intermediate in the synthesis of N-thiazol-2-yl-benzamides, a class of glucokinase (GK) activators being explored for the treatment of type 2 diabetes mellitus (T2DM) [4]. The 3,5-difluorophenyl moiety is an essential structural component of these drug candidates, influencing their interaction with the GK enzyme.

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